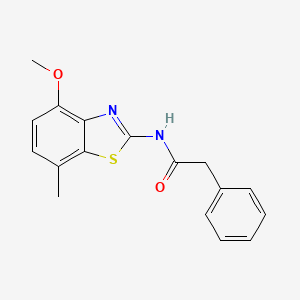

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a benzothiazole-derived acetamide characterized by a methoxy group at the 4-position and a methyl group at the 7-position of the benzothiazole ring, with a phenylacetamide side chain. The structural similarity of such compounds to natural penicillin analogs (e.g., benzylpenicillin lateral chain) further highlights their relevance in drug design . This compound’s unique substitution pattern may influence its electronic properties, solubility, and biological interactions compared to other benzothiazole analogs.

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-8-9-13(21-2)15-16(11)22-17(19-15)18-14(20)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUMPOERZEXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents.

Acylation: The final step involves the acylation of the benzothiazole derivative with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H21N3O2S

- Molecular Weight : 403.4967 g/mol

- CAS Number : 895428-81-6

- IUPAC Name : N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiviral properties. Research indicates that derivatives of benzothiazole compounds often exhibit significant antiviral effects.

Antiviral Activity

A study highlighted the effectiveness of benzothiazole derivatives against various viruses, particularly focusing on their ability to inhibit Hepatitis B Virus (HBV) replication. The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication .

The proposed mechanism of action for this compound involves:

- Inhibition of Viral Replication : By enhancing the levels of A3G, the compound may effectively reduce HBV replication.

- Stability and Efficacy : The structural modifications in the benzothiazole ring contribute to the metabolic stability and efficacy against drug-resistant strains .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antiviral Efficacy

In vitro studies demonstrated that this compound exhibited significant antiviral activity against HBV. The compound was tested on HepG2.2.15 cells, showing a marked increase in A3G levels and a corresponding decrease in viral load .

Study 2: Pharmacokinetics and Toxicity

Pharmacokinetic profiles were assessed in animal models to determine the safety and efficacy of the compound. Results indicated low acute toxicity with favorable pharmacokinetic parameters, suggesting potential for therapeutic use .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O2S |

| Molecular Weight | 403.4967 g/mol |

| CAS Number | 895428-81-6 |

| Antiviral Target | Hepatitis B Virus (HBV) |

| Mechanism | Increases A3G levels |

| Toxicity | Low acute toxicity |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

Characterization Data :

Mechanistic Insights :

- The methoxy group in the target compound may reduce cytotoxicity compared to chloro or CF₃ analogs but improve selectivity for specific targets.

Physicochemical and Crystallographic Properties

- Solubility : Methoxy and methyl groups may improve aqueous solubility relative to halogenated analogs .

- Crystal Packing : Hydrogen bonding (e.g., O–H⋯N in ) and π-π stacking influence stability and melting points. The target compound’s melting point is expected to be lower than chlorinated analogs (e.g., 397–398 K for ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.